1-Cyclohexyl-N-methylmethanamine is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to a methylated amine. Its molecular formula is , and it possesses a molecular weight of approximately 171.29 g/mol. This compound falls under the category of aliphatic amines and is recognized for its potential applications in various chemical and biological contexts.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered properties.
1-Cyclohexyl-N-methylmethanamine has shown various biological activities, particularly in pharmacology. It acts as a ligand for several receptors, influencing pathways related to energy metabolism and potentially exhibiting neuroprotective effects. Preliminary studies indicate that it may interact with steroid hormone receptors, particularly estrogen-related receptors, which regulate metabolic processes .
The synthesis of 1-cyclohexyl-N-methylmethanamine typically involves the following methods:
These methods allow for the efficient production of the compound while maintaining high purity levels.
1-Cyclohexyl-N-methylmethanamine has potential applications in:
Research into the interactions of 1-cyclohexyl-N-methylmethanamine with biological systems has revealed its capacity to bind to specific receptors involved in metabolic regulation. It has been shown to influence gene expression related to energy metabolism, suggesting its role as a modulator in metabolic pathways . Further studies are needed to elucidate its full pharmacological profile and therapeutic potential.
Several compounds exhibit structural similarities to 1-cyclohexyl-N-methylmethanamine. Notable examples include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Methylcyclohexylamine | Aliphatic Amine | Lacks the methylene bridge found in 1-cyclohexyl-N-methylmethanamine. |
| Cyclohexylmethylamine | Aliphatic Amine | Contains no N-methyl substitution; simpler structure. |
| N-Cyclohexyl-N-methylcyclohexanamine | Aliphatic Amine | Features additional cyclohexane ring; higher steric hindrance. |
These compounds share core structural elements but differ in their functional groups and steric properties, which can significantly influence their reactivity and biological activity.
1-Cyclohexyl-N-methylmethanamine is a secondary amine characterized by the presence of two organic substituents (a cyclohexylmethyl group and a methyl group) attached to a central nitrogen atom. Its systematic IUPAC name is (cyclohexylmethyl)(methyl)amine, and it is structurally represented by the SMILES notation CNCC1CCCCC1. The compound’s molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol.
| Property | Description |
|---|---|
| IUPAC Name | (Cyclohexylmethyl)(methyl)amine |
| Synonyms | 1-Cyclohexyl-N-methylmethanamine, N-Methylcyclohexanemethanamine |
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol |
| InChI Key | IWHLPMBLJZJCJK-UHFFFAOYSA-N |
| Classification | Secondary amine (two carbon groups attached to nitrogen) |
Secondary amines like 1-cyclohexyl-N-methylmethanamine are distinguished by their nitrogen valency, which allows for diverse reactivity in organic synthesis. Unlike primary amines (e.g., methylamine) or tertiary amines (e.g., triethylamine), secondary amines exhibit moderate basicity and serve as intermediates in pharmaceutical and industrial applications.
The synthesis and application of cyclohexylamine derivatives trace back to early 20th-century organic chemistry. Cyclohexylamine itself was first synthesized via the hydrogenation of aniline using nickel or cobalt catalysts. This foundational work laid the groundwork for derivatives like 1-cyclohexyl-N-methylmethanamine, which emerged as specialized intermediates in complex syntheses.
Early Synthesis Methods:
Cyclohexylamine was initially produced by hydrogenating aniline (C₆H₅NH₂) with hydrogen gas using nickel catalysts. This method remains pivotal for large-scale production.
Derivative Development:
Alkylation of cyclohexylamine with methyl groups or other alkyl halides yielded secondary and tertiary amines. For example, reacting cyclohexylamine with methyl iodide produces 1-cyclohexyl-N-methylmethanamine.
Pharmaceutical Applications:
Cyclohexylamine derivatives became critical in synthesizing drugs like sulfonamide antibiotics and analgesics. While 1-cyclohexyl-N-methylmethanamine itself is not a direct drug, its structural analogs (e.g., bromhexine) highlight the class’s therapeutic potential.
1-Cyclohexyl-N-methylmethanamine functions as a versatile building block in organic synthesis. Its secondary amine group enables nucleophilic substitution, condensation, and coupling reactions. For instance:
Cyclohexylamine derivatives are employed in synthesizing advanced materials. For example:
While direct analytical uses for 1-cyclohexyl-N-methylmethanamine are limited, its derivatives are employed in:
1-Cyclohexyl-N-methylmethanamine exists as a colorless to pale yellow liquid at standard temperature and pressure (25°C, 1 atm) [1] [2]. The compound exhibits the typical physical characteristics of secondary aliphatic amines, displaying a liquid phase under ambient conditions due to its moderate molecular weight of 127.23 g/mol [3] [4] [2]. The substance may develop slight coloration upon exposure to air and light, a common phenomenon observed in amine compounds due to oxidative processes [5].
The solubility characteristics of 1-cyclohexyl-N-methylmethanamine are governed by its dual structural features: the hydrophobic cyclohexyl group and the polar secondary amine functionality. This molecular architecture results in limited water solubility due to the predominant hydrophobic character imparted by the cyclohexyl moiety [6] [7].
| Solvent Category | Solvent | Expected Solubility | Rationale |
|---|---|---|---|
| Aqueous | Water | Limited | Hydrophobic cyclohexyl group reduces water solubility [6] [7] |
| Polar Protic | Methanol | Good | H-bonding with amine nitrogen; polar solvent [8] [9] |
| Polar Protic | Ethanol | Good | H-bonding with amine nitrogen; polar solvent [8] [9] |
| Polar Protic | 1-Propanol | Moderate | H-bonding capability; increasing alkyl chain reduces solubility [8] |
| Polar Aprotic | Acetone | Good | Polar aprotic; good solvation of amine [10] [9] |
| Polar Aprotic | THF | Good | Polar aprotic; good solvation of organic compounds [10] |
| Nonpolar | Benzene | Moderate | Aromatic solvent; moderate interaction with cyclohexyl group [8] |
| Nonpolar | Hexane | Poor | Nonpolar; poor solvation of amine functionality [9] |
| Halogenated | Chloroform | Moderate | Polar halogenated; moderate solvation capability [8] [10] |
| Halogenated | Dichloromethane | Moderate | Polar halogenated; good solvation capability [10] |
The compound demonstrates enhanced solubility in polar organic solvents, particularly alcohols and polar aprotic solvents, due to the amine's capacity for hydrogen bonding and dipole-dipole interactions [9] [11].
1-Cyclohexyl-N-methylmethanamine functions as a secondary aliphatic amine with significant basic properties. The compound exhibits a predicted pKa value of 10.98 ± 0.10 [12] for its conjugate acid, positioning it within the typical range for secondary aliphatic amines.
| Property | Value | Notes |
|---|---|---|
| Amine Classification | Secondary aliphatic amine | N-methyl substitution on cyclohexylmethylamine |
| pKa (conjugate acid) | 10.98 ± 0.10 [12] | Predicted value; typical for secondary aliphatic amines |
| pKb (estimated) | 3.02 ± 0.10 | Calculated as 14 - pKa |
| Basicity Order | Secondary > Primary > Tertiary (aliphatic) [13] [14] | Due to inductive and steric effects |
| Nitrogen Hybridization | sp³ [14] | Tetrahedral geometry around nitrogen |
| H-bonding Capability | Can accept H-bonds (lone pair on N) [9] | Cannot donate H-bonds (no N-H bonds) |
| Protonation Site | Nitrogen atom (lone pair) [14] | Forms ammonium ion upon protonation |
The basicity of the compound is enhanced by the electron-donating inductive effect of the cyclohexyl and methyl groups attached to the nitrogen atom [13] [14]. This electronic effect stabilizes the protonated form (ammonium ion), thereby increasing the compound's tendency to accept protons. The sp³ hybridization of the nitrogen atom contributes to its high basicity compared to sp² or sp-hybridized nitrogen centers [14] [15].
The thermal properties of 1-cyclohexyl-N-methylmethanamine reflect its molecular structure and intermolecular forces:
| Property | Value | Source |
|---|---|---|
| Melting Point | -15°C (estimated) [1] | Estimated value |
| Boiling Point | 160.8°C at 760 mmHg [1] [2] | Experimental determination |
| Flash Point | 41.3°C [1] [2] | Safety parameter for handling |
The boiling point of 160.8°C is consistent with secondary amines of similar molecular weight [16] [17]. The relatively low melting point indicates weak intermolecular forces in the solid state, typical for flexible aliphatic molecules. The compound does not exhibit solid-solid phase transitions under normal conditions, maintaining structural integrity throughout its liquid range.
The physical constants of 1-cyclohexyl-N-methylmethanamine provide insight into its molecular packing and optical properties:
| Property | Value | Temperature | Source |
|---|---|---|---|
| Density | 0.832 g/cm³ [1] [2] | 25°C | Experimental |
| Refractive Index | 1.443 [1] [2] | 25°C | Experimental |
| Vapor Pressure | 2.34 mmHg [1] [2] | 25°C | Experimental |
The density of 0.832 g/cm³ is characteristic of aliphatic amines and reflects the compound's moderate molecular packing efficiency. When compared to related compounds, this density falls within the expected range:
| Compound | Density (g/cm³) | Molecular Weight |
|---|---|---|
| 1-cyclohexyl-N-methylmethanamine | 0.832 [1] | 127.23 |
| N-Methylcyclohexylamine | 0.868 [16] | 113.20 |
| Cyclohexylmethylamine | 0.87 [17] | 113.20 |
| N,N-Dicyclohexylmethylamine | 0.912 [18] | 195.34 |
The refractive index of 1.443 indicates moderate optical density, consistent with the compound's molecular polarizability. The relatively low vapor pressure of 2.34 mmHg at 25°C suggests moderate volatility, making the compound suitable for applications requiring controlled evaporation rates.
The thermodynamic characteristics of 1-cyclohexyl-N-methylmethanamine are estimated based on structure-property relationships and analogous compounds:
| Property | Estimated Value | Basis |
|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | -80 to -100 kJ/mol [19] [20] | Typical for secondary aliphatic amines |
| Standard Entropy (S°) | 250-300 J/mol·K [19] | Based on molecular size and flexibility |
| Heat Capacity (Cp) | 200-250 J/mol·K [19] | Estimated from molecular structure |
| Thermal Stability | Moderate [21] [22] | Secondary amines are moderately stable |
| Decomposition Temperature | >200°C [21] | Typical for aliphatic amines |
| Critical Temperature (estimated) | 400-450 K [23] | Estimated from boiling point correlation |
| Critical Pressure (estimated) | 25-35 bar [23] | Estimated from molecular weight and structure |
The compound exhibits moderate thermal stability characteristic of secondary aliphatic amines [21] [22]. The thermal decomposition mechanism likely involves C-N bond cleavage and dealkylation processes typical for this class of compounds [21]. The estimated critical properties place the compound in the range suitable for various industrial applications requiring moderate processing temperatures and pressures.
Corrosive;Irritant